molecular formula C19H21ClN2O2 B11119322 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11119322
M. Wt: 344.8 g/mol
InChI Key: DCXYKTACLURTLB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known by its systematic name, is a chemical compound with the following structure:

Structure: C20H24ClN3O2\text{Structure: } \text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_2 Structure: C20​H24​ClN3​O2​

This compound belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore further.

Preparation Methods

Synthetic Routes: The synthetic preparation of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves the following steps:

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a suitable chlorination reaction using an appropriate chlorinating agent.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting the chlorophenyl compound with morpholine under specific conditions.

    Amide Bond Formation: Finally, the amide bond is formed by reacting the chlorophenyl-morpholine intermediate with benzoyl chloride or benzoyl bromide.

Industrial Production Methods: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can occur at the chlorophenyl or morpholine positions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may act as a ligand for specific dopamine receptors, making it relevant in neurological research.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could find applications in pharmaceuticals or materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide with related benzamides or dopamine receptor ligands to understand its unique features.

Remember, this compound’s properties and applications continue to be explored, and further research will enhance our understanding

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)

InChI Key

DCXYKTACLURTLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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